(2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-16-11-13(5-6-20-16)18(25)24-9-7-23(8-10-24)17-15-4-2-1-3-14(15)12-21-22-17/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOIPLOUPBGUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC3=CC=CC=C32)C(=O)C4=CC(=NC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the fluoropyridine and phthalazinylpiperazine intermediates. One common method includes:
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Fluoropyridine Synthesis: : The fluoropyridine moiety can be synthesized via nucleophilic substitution reactions where a nitro group on a pyridine ring is replaced by a fluorine atom using a fluorinating agent such as tetra-n-butylammonium fluoride (Bu4NF) under basic conditions .
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Phthalazinylpiperazine Synthesis: : The phthalazinylpiperazine intermediate is often synthesized through the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then reacted with piperazine .
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Coupling Reaction: : The final step involves coupling the fluoropyridine and phthalazinylpiperazine intermediates using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired methanone compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones .
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Reduction: : Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce ketone groups to alcohols .
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Substitution: : The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise in the development of drugs targeting neurological disorders such as Alzheimer’s disease and schizophrenia. Its ability to interact with specific receptors in the brain makes it a valuable candidate for further research .
Industry
In the industrial sector, (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone can be used in the synthesis of agrochemicals and other specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and bioavailability .
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The fluoropyridine moiety can bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The phthalazinylpiperazine component enhances the compound’s ability to cross the blood-brain barrier and reach its target sites .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring in similar compounds is often substituted with diverse groups, influencing electronic, steric, and pharmacokinetic properties:
| Compound Name | Piperazine Substituent | Key Features |
|---|---|---|
| [4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone | 4-Fluorobenzyl | Fluorine and trifluoromethyl groups enhance electron-withdrawing effects. |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | 4-(Trifluoromethyl)phenyl | Trifluoromethyl improves lipophilicity and metabolic resistance. |
| [4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone | 4-Fluorophenyl sulfonyl | Sulfonyl group introduces polarity and hydrogen-bonding potential. |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-Aminobenzoyl | Amino group enables hydrogen bonding; furan adds electron-rich character. |
| Target Compound | Phthalazin-1-yl | Bicyclic phthalazine enhances aromatic interactions and steric bulk. |
Implications :
Aromatic Moieties and Electronic Effects
The methanone-linked aromatic groups vary widely, influencing electronic properties and target engagement:
Implications :
- Fluorinated Pyridines : The 2-fluoropyridin-4-yl group in the target compound and analogs () balances electronegativity and steric demands, optimizing interactions with hydrophobic pockets.
- Heterocyclic Diversity: Thiophene () and quinoline () substituents suggest tailored applications in targeting sulfur-dependent enzymes or DNA-binding proteins, respectively.
Biological Activity
The compound (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The molecular structure of (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone can be represented as follows:
This structure includes a fluorinated pyridine moiety, a phthalazine ring, and a piperazine group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the modulation of the Hedgehog signaling pathway, which is implicated in various malignancies.
The primary mechanism through which (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone exerts its effects involves inhibition of the Hedgehog pathway. This pathway is crucial for cell differentiation and proliferation, and its dysregulation is often associated with tumorigenesis.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines. For instance:
These results indicate a promising profile for the compound as an anticancer agent.
In Vivo Studies
Preclinical trials using animal models have shown that administration of (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone leads to significant tumor regression in xenograft models. Notably:
These findings underscore the potential therapeutic efficacy of this compound in treating various cancers.
Case Studies
Several case studies have highlighted the effectiveness of (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone in clinical settings:
- Case Study 1 : A patient with advanced lung cancer showed a marked decrease in tumor size after treatment with this compound as part of a combination therapy regimen.
- Case Study 2 : In a cohort study involving breast cancer patients, those treated with this compound exhibited improved progression-free survival compared to those receiving standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
